molecular formula C6H9BrN2O B13553854 4-bromo-1-(2-methoxyethyl)-1H-imidazole

4-bromo-1-(2-methoxyethyl)-1H-imidazole

Cat. No.: B13553854
M. Wt: 205.05 g/mol
InChI Key: SGAFXNFIESLYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-(2-methoxyethyl)-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a bromine atom at the 4-position and a methoxyethyl group at the 1-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-methoxyethyl)-1H-imidazole can be achieved through several methods. One common approach involves the bromination of 1-(2-methoxyethyl)-1H-imidazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-methoxyethyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include 4-azido-1-(2-methoxyethyl)-1H-imidazole, 4-thio-1-(2-methoxyethyl)-1H-imidazole, and 4-methoxy-1-(2-methoxyethyl)-1H-imidazole.

    Oxidation Reactions: Products include 1-(2-methoxyethyl)-4-imidazolecarboxaldehyde and 1-(2-methoxyethyl)-4-imidazolecarboxylic acid.

    Reduction Reactions: Products include 1-(2-methoxyethyl)-1,2-dihydro-1H-imidazole.

Scientific Research Applications

4-bromo-1-(2-methoxyethyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-methoxyethyl)-1H-imidazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and methoxyethyl group can interact with specific amino acid residues in the enzyme, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
  • 4-bromo-1-(2-methoxyethyl)-1H-indole
  • 4-bromo-1-(2-methoxyethyl)-1H-pyrrole

Uniqueness

4-bromo-1-(2-methoxyethyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring. The presence of both a bromine atom and a methoxyethyl group provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C6H9BrN2O

Molecular Weight

205.05 g/mol

IUPAC Name

4-bromo-1-(2-methoxyethyl)imidazole

InChI

InChI=1S/C6H9BrN2O/c1-10-3-2-9-4-6(7)8-5-9/h4-5H,2-3H2,1H3

InChI Key

SGAFXNFIESLYMA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(N=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.